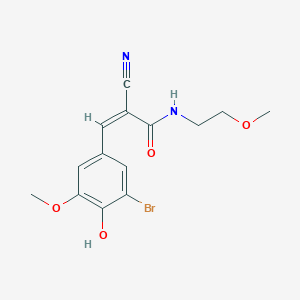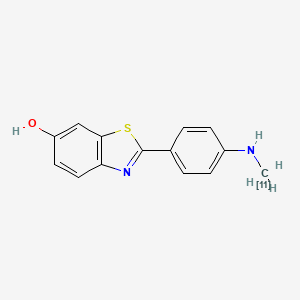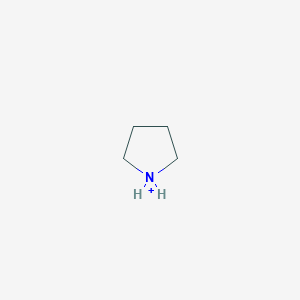![molecular formula C19H21F3N2O3S B1226642 N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide is a member of pyrrolidines.
Scientific Research Applications
Photodynamic Therapy Potential
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the potential of zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its efficacy as a Type II photosensitizer for cancer treatment in photodynamic therapy. This research showcases the high singlet oxygen quantum yield and appropriate photodegradation quantum yield of such compounds, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Applications
Küçükgüzel et al. (2013) synthesized a series of benzenesulfonamide derivatives and evaluated their pharmacological properties. The study found that these compounds possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one of the synthesized compounds showed significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
Norman (2014) evaluated two applications claiming the use of benzenesulfonamide derivatives as treatments for idiopathic pulmonary fibrosis and cough. The study underlines the therapeutic potential of these compounds, backed by in vitro data supporting their utility (Norman, 2014).
Radioligand Potential
Gao et al. (2014) discussed the synthesis of benzenesulfonamide derivatives for potential use as PET selective CB2 radioligands. The study indicates these compounds' potential in neuroimaging, which could be significant for studying various neurological conditions (Gao, Xu, Wang, & Zheng, 2014).
Antibacterial Applications
Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potential antibacterial properties against Escherichia coli. Their research indicates the compounds' effectiveness as inhibitors of bacterial strains, highlighting their potential as antibacterial agents (Abbasi, Fatima, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2019).
Cognitive Enhancing Properties
Hirst et al. (2006) explored the use of N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as a 5-HT6 receptor antagonist with potential cognitive enhancing properties. The compound exhibited selectivity and potency, indicating its possible application in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
Product Name |
N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C19H21F3N2O3S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-27-17-7-5-16(6-8-17)24-10-9-14(13-24)12-23-28(25,26)18-4-2-3-15(11-18)19(20,21)22/h2-8,11,14,23H,9-10,12-13H2,1H3 |
InChI Key |
PWBXQAFXEBOSQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)




![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)
![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)